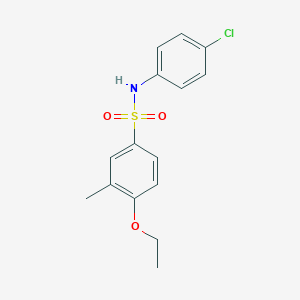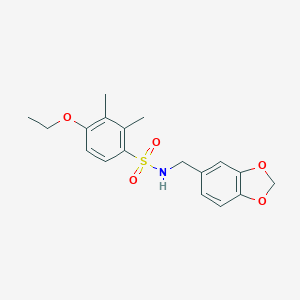
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the Food and Drug Administration (FDA) in 1998 and has since become a widely used drug in the medical field.
Wirkmechanismus
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide reduces inflammation and pain without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and pain, the inhibition of tumor growth, and the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is its specificity for COX-2, which reduces the risk of gastrointestinal side effects that are commonly associated with other NSAIDs. However, N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have a number of limitations in lab experiments, including its potential to interfere with the activity of other enzymes and its limited solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide, including its potential use in the treatment of various types of cancer, its neuroprotective effects, and its potential use in the treatment of Alzheimer's disease. Other areas of research include the development of new synthesis methods for N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide and the identification of new targets for the drug.
Synthesemethoden
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 4-chlorobenzenesulfonyl chloride to form 4-chloro-3-methylphenyl benzenesulfonate. This intermediate is then reacted with ethyl magnesium bromide to form the corresponding ethyl ketone. The final step involves the reaction of the ethyl ketone with 4-chlorophenylboronic acid in the presence of a palladium catalyst to form N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. One of the main areas of research has been its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H16ClNO3S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
GXEHJWDNTODMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)











